molecular formula C7H18Cl2N4 B136506 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride CAS No. 155542-32-8

4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride

Cat. No.: B136506
CAS No.: 155542-32-8
M. Wt: 229.15 g/mol
InChI Key: SCYHILJFOFBJDF-UHFFFAOYSA-N
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Description

4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N4. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both an aminomethyl group and a carboximidamide group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride typically involves the reaction of piperidine derivatives with aminomethylating agents and carboximidamide precursors. One common method involves the reaction of 4-(aminomethyl)piperidine with cyanamide in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to moderate heating (20-60°C)

    Solvent: Aqueous or organic solvents such as ethanol or methanol

    Catalysts: Acidic catalysts like hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboximidamide group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Water, ethanol, dichloromethane

Major Products

    Oxidation: Formation of oxo-piperidine derivatives

    Reduction: Formation of piperidine-1-carboxamide derivatives

    Substitution: Formation of various substituted piperidine derivatives

Scientific Research Applications

4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Evaluated as a small molecule inhibitor in various biological assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a drug delivery agent.

    Industry: Utilized in the preparation of adhesives and coatings due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride involves its interaction with specific molecular targets. The aminomethyl and carboximidamide groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The compound may inhibit enzyme activity or modulate receptor function, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-(aminomethyl)piperidine
  • Piperidine-1-carboximidamide
  • 4-(aminomethyl)piperidine-1-carboxamide

Uniqueness

4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride is unique due to the presence of both aminomethyl and carboximidamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile scaffold for the development of new chemical entities and therapeutic agents.

Properties

IUPAC Name

4-(aminomethyl)piperidine-1-carboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4.2ClH/c8-5-6-1-3-11(4-2-6)7(9)10;;/h6H,1-5,8H2,(H3,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYHILJFOFBJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70936726
Record name 4-(Aminomethyl)piperidine-1-carboximidamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162696-05-1
Record name 4-(Aminomethyl)piperidine-1-carboximidamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 162696-05-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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